The synthesis of Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate can involve several methods, often starting from simpler quinoxaline derivatives. A common approach includes:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, column chromatography is often employed for purification after each synthetic step to isolate the desired product effectively.
The compound has a molecular formula of with a molecular weight of approximately 253.24 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics and functional groups.
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate participates in various chemical reactions typical for quinoxaline derivatives:
These reactions are typically facilitated by specific catalysts or reagents that enhance reaction rates and selectivity.
The mechanism of action for Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is primarily studied in the context of its biological activity. It is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications. The exact mechanism may involve inhibition of enzyme activity or interference with cellular signaling pathways.
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically appears as a crystalline solid with a light yellow color. Its melting point ranges from 185 °C to 190 °C, indicating stability at elevated temperatures.
The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol but shows limited solubility in water. Its reactivity profile includes susceptibility to nucleophilic attack due to the electrophilic nature of the carbonyl group.
Spectroscopic analyses reveal characteristic absorption bands in IR spectra corresponding to functional groups present in the molecule. For instance, carbonyl stretching appears around 1700 cm.
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate finds applications primarily in scientific research:
The quinoxaline ring system—a fused bicyclic structure comprising benzene and pyrazine rings—serves as a privileged scaffold in drug discovery due to its versatile pharmacological profile and synthetic adaptability. This nitrogen-containing heterocycle enables diverse non-covalent interactions (hydrogen bonding, π-stacking, van der Waals forces) with biological targets, facilitating broad bioactivity [4] [7]. Its planar geometry allows deep penetration into enzyme active sites and nucleic acid grooves, explaining its presence in antibiotics like echinomycin and quinomycin A, which function as DNA bis-intercalators [7]. Recent synthetic advances, including multicomponent reactions and green chemistry approaches, have accelerated the development of novel quinoxaline derivatives targeting cancer, infectious diseases, and metabolic disorders [4]. The scaffold’s "chemical simplicity" enables strategic decoration at positions C2, C3, C6, and C7, permitting fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize drug-target interactions [1] [7].
Table 1: Physicochemical Profile of Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 2589533-22-0 | [1] |
Alternative CAS | 2589533-27-5 | [2] |
Molecular Formula | C₁₂H₁₃FN₂O₃ | [1] [2] |
Molecular Weight | 252.24 g/mol | [1] |
SMILES Notation | O=C(C1=CC2=C(N=C(CC)C(N2)=O)C=C1F)OC | [2] |
Purity Specification | ≥95% | [1] |
3-Oxo-3,4-dihydroquinoxaline derivatives represent a functionally nuanced subclass where the oxidized C3 carbonyl enhances hydrogen-bonding capacity and introduces conformational restraint. This moiety is pivotal in central nervous system (CNS)-targeted agents, where derivatives demonstrate inhibitory activity against acetylcholinesterase (AChE)—a key enzyme in Alzheimer’s disease pathology. Recent studies highlight quinoxaline-sulfonamide hybrids exhibiting moderate AChE inhibition (up to 41.92 ± 0.02%), suggesting potential for mitigating cholinergic deficits [3]. The dihydroquinoxalinone core’s partial saturation may also improve blood-brain barrier (BBB) penetration compared to fully aromatic analogs, though empirical data for the title compound remains limited. Notably, structural analogs have shown promise in modulating neuronal ion channels and GPCRs implicated in epilepsy and neuropathic pain, underscoring the neuropharmacological relevance of this chemotype [4] [7].
The strategic incorporation of fluorine at C7 and an ethyl group at C2 in this compound is grounded in well-established medicinal chemistry principles:
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3